L 744832
Description
Contextualization of Farnesyltransferase Inhibitors in Contemporary Biochemical and Translational Research
Protein prenylation is a critical post-translational modification involving the covalent attachment of hydrophobic isoprenoid lipids, such as farnesyl (C15) or geranylgeranyl (C20) groups, to cysteine residues near the C-terminus of target proteins. This process is essential for the proper localization and function of a diverse array of proteins involved in cellular signaling, membrane attachment, and protein-protein interactions. mdpi.comresearchgate.netwikipedia.org Farnesylation, specifically, is catalyzed by the enzyme protein farnesyltransferase (FTase), which transfers a farnesyl moiety from farnesyl pyrophosphate (FPP) to proteins containing a C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X determines the specificity of the prenyltransferase). mdpi.comwikipedia.orgbioscientifica.comjbtr.or.kr
The significance of protein prenylation in cellular processes, particularly in signal transduction pathways often dysregulated in disease, has positioned FTase as a compelling target for therapeutic intervention. researchgate.netdoi.orgacs.org Inhibitors of farnesyltransferase (FTIs) were initially developed with the hypothesis that blocking the farnesylation of Ras proteins, which are frequently mutated and hyperactive in many cancers, would disrupt their membrane association and subsequent aberrant signaling, thereby inhibiting tumor growth. jbtr.or.krdoi.orgashpublications.orgwikipedia.org Ras proteins require farnesylation for their proper localization to the plasma membrane, a step crucial for their signal transduction activity. wikipedia.orgbioscientifica.comjbtr.or.kr
Translational research involving FTIs has aimed to bridge the gap between preclinical findings and clinical applications. While initial preclinical studies showed significant promise, the transition to clinical trials has presented challenges, highlighting the need for a deeper understanding of FTI mechanisms of action and the identification of patient populations most likely to respond. researchgate.netdoi.orgaacrjournals.orgresearchgate.net The complex interplay between FTIs and various cellular pathways, as well as the potential for alternative prenylation by geranylgeranyltransferase I (GGTase-I) for some Ras isoforms, continues to be an active area of investigation in translational research. wikipedia.orgdoi.orgsci-hub.se
Overview of L-744832 as a Prototype Farnesyltransferase Inhibitor
L-744832 is a potent and selective thiol-containing peptidomimetic inhibitor of farnesyltransferase. vulcanchem.com Developed by Merck & Co., Inc., it has been extensively utilized in preclinical studies as a key prototype compound to investigate the biochemical and cellular effects of FTase inhibition. vulcanchem.com Its structure allows it to effectively compete with the protein substrate for binding to the FTase enzyme. acs.org
Research with L-744832 has been instrumental in elucidating the mechanisms by which FTIs exert their biological effects. Studies have shown that L-744832 inhibits the farnesylation of H-Ras in cultured cell lines and primary hematopoietic cells. ashpublications.orgnih.gov However, it has been observed that L-744832 may not effectively inhibit the prenylation of N-Ras and K-Ras isoforms, which can undergo alternative geranylgeranylation when farnesylation is blocked. ashpublications.orgsci-hub.senih.gov This differential effect on Ras isoforms has contributed to the understanding of potential resistance mechanisms to FTI therapy. doi.orgsci-hub.se
Beyond its effects on Ras, L-744832 has been shown to influence other farnesylated proteins and downstream signaling pathways. It has been demonstrated to induce cell cycle arrest, particularly in the G1 phase, and can promote apoptosis in various cell lines and in vivo models. aacrjournals.orgvulcanchem.comiiarjournals.orgresearchgate.net L-744832 has also been shown to affect the prenylation and function of RhoB, a small GTPase involved in cytoskeletal regulation and cell growth. nih.gov
Preclinical studies using L-744832 have provided valuable insights into its potential antitumor activity. It has been tested in a wide range of human tumor cell lines, showing inhibition of proliferation in many cases, including those without ras mutations. aacrjournals.org In vivo studies in transgenic mouse models have demonstrated that L-744832 can inhibit tumor growth and induce tumor regression. bioscientifica.comashpublications.orgaacrjournals.orgvulcanchem.com For instance, L-744832 inhibited the growth of mammary adenocarcinomas in MMTV K-ras4B transgenic mice, even with continued K-Ras prenylation, and caused rapid tumor regression in MMTV-v-H-ras mice. aacrjournals.org L-744832 has also been investigated for its ability to enhance the effects of other therapeutic modalities, such as radiation and chemotherapy agents like paclitaxel (B517696), demonstrating synergistic effects in some contexts. bioscientifica.comvulcanchem.comallenpress.com
The research conducted with L-744832 has significantly contributed to the understanding of FTase inhibition and its biological consequences, serving as a foundational compound in the development and evaluation of other farnesyltransferase inhibitors.
Detailed Research Findings (Examples from cited sources):
| Study | Model System | Key Finding | Citation |
| Sepp-Lorenzino et al. | 42 human tumor cell lines | L-744832 inhibited anchorage-dependent and -independent growth in >70% of cell lines. | aacrjournals.org |
| Mahgoub et al. | Nf1-deficient murine model of myeloid leukemia | L-744832 inhibited H-Ras prenylation and abrogated in vitro myeloid progenitor colony growth. | ashpublications.orgnih.gov |
| Barrington et al. | Transgenic mouse tumor models (ras/myc, MMTV-v-H-ras) | L-744832 induced tumor regression, mediated by reduction in S-phase fraction (ras/myc) or tumor regression (MMTV-v-H-ras). | aacrjournals.org |
| Presented in Allen Press article | T24 and HT-29 tumor xenografts in mice | Continuous infusion of L-744832 resulted in partial inhibition of HRAS farnesylation in vivo. | allenpress.com |
| Presented in Allen Press article | T24 and HT-29 tumor xenografts in mice | L-744832 enhanced the effect of radiation on tumor regrowth. | allenpress.com |
| Song et al. | Human pancreatic ductal adenocarcinoma cells | L-744832 led to an increase in tetraploid cells by stopping progression through G2/M and inducing apoptosis. | iiarjournals.org |
| Presented in ResearchGate article | Human multiple myeloma cells | L-744832 potentiated UCN-01-induced apoptosis. | researchgate.netnih.gov |
| Presented in PubMed article | K-ras mutant pancreatic cancer cell line MIA PaCa-2 | L-744832 restored TGF-beta type II receptor expression and enhanced radiation sensitivity. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKBMWPBDRDGN-SIPQYZPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936228 | |
| Record name | 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160141-09-3 | |
| Record name | L 744832 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160141093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}oxy)-N-{4-(methanesulfonyl)-1-oxo-1-[(propan-2-yl)oxy]butan-2-yl}-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Molecular Mechanism of Action of L 744832
Inhibition of Farnesyltransferase (FTase) Enzymatic Activity
Farnesyltransferase is a key enzyme in the protein prenylation pathway. It catalyzes the transfer of a 15-carbon farnesyl isoprenoid group from farnesyl diphosphate (B83284) (FPP) to a cysteine residue located within a characteristic CAAX motif at the carboxyl terminus of substrate proteins ascopubs.orgarxiv.orgtandfonline.com. This lipid modification is essential for anchoring these proteins to cellular membranes, which is critical for their proper signaling activity ascopubs.orgacs.orgresearchgate.net. L-744832 interferes with this process by directly inhibiting FTase activity.
Selective Inhibition Characteristics of L-744832
L-744832 is characterized as a selective inhibitor of FTase merckmillipore.comscbt.com. Its molecular structure, a thiol-containing peptidomimetic, is designed to interact strongly with the active site of the enzyme scbt.com. This selective binding allows L-744832 to effectively block the farnesylation of FTase substrates while exhibiting significantly lower inhibitory activity against other related prenyltransferases, such as geranylgeranyltransferase type I (GGTase-I) probes-drugs.org. This selectivity is crucial for minimizing off-target effects and specifically targeting farnesylation-dependent pathways.
Kinetic Profile and Substrate Binding Dynamics
The kinetic profile of L-744832's interaction with FTase provides insights into its inhibitory mechanism. Studies have shown that FTase inhibitors can bind to the enzyme by blocking the peptide substrate site or by occupying a region that overlaps with the peptide site and an "exit groove" used by the farnesylated peptide product tandfonline.comtandfonline.com. The binding of farnesyl diphosphate (FPP) to FTase is kinetically preferred and has a high affinity in the low nanomolar range . While specific detailed kinetic parameters (like Ki values) for L-744832 are mentioned in some sources as being in the submicromolar to nanomolar range for inhibiting H-Ras processing in cells ascopubs.orgwikipedia.org, the precise kinetic profile and detailed substrate binding dynamics of L-744832 itself, beyond its selective and potent nature, require further detailed examination of specific research findings.
Impact on FTase Conformational Dynamics
L-744832 is reported to alter the conformational dynamics of the FTase enzyme scbt.com. The binding of inhibitors to the active site of FTase can induce conformational changes tandfonline.comscbt.com. In the natural enzymatic process, the release of the farnesylated peptide product is slow and is facilitated by the addition of FPP, which displaces the product isoprenoid group and causes a conformational change in the CAAX backbone tandfonline.comtandfonline.com. While the exact details of how L-744832 specifically impacts FTase conformational dynamics are not extensively detailed in the provided snippets, its strong interaction with the active site and its inhibitory effect suggest it likely influences the enzyme's structural flexibility and substrate processing cycle scbt.com.
Differential Effects on Ras Protein Processing and Localization
The Ras family of proteins (H-Ras, N-Ras, and K-Ras) are key substrates of FTase and require farnesylation for their proper membrane localization and subsequent activation of downstream signaling pathways ascopubs.orgacs.orgresearchgate.nettandfonline.com. L-744832's inhibition of FTase has differential effects on the processing and localization of these Ras isoforms.
Inhibition of H-Ras Prenylation
L-744832 effectively inhibits the prenylation of H-Ras ascopubs.orgnih.govashpublications.org. In the presence of L-744832, unprocessed H-Ras accumulates, indicating a block in the farnesylation step necessary for its membrane association nih.govashpublications.org. This inhibition of H-Ras prenylation is observed in various cell lines and in vivo models nih.govashpublications.org. The disruption of H-Ras processing contributes to the anti-proliferative and pro-apoptotic effects observed with L-744832 treatment in certain contexts aacrjournals.org.
Distinct Responses of N-Ras and K-Ras Isoforms to L-744832
While L-744832 effectively inhibits H-Ras prenylation, its effects on N-Ras and K-Ras processing are distinct and often less pronounced nih.govashpublications.org. Studies have shown that N-Ras processing may exhibit an intermediate response to L-744832 compared to H-Ras and K-Ras nih.gov. Crucially, K-Ras processing is often resistant to inhibition by L-744832 nih.govashpublications.org. This differential sensitivity is attributed to the ability of N-Ras and particularly K-Ras to undergo alternative prenylation by GGTase-I when FTase is inhibited ascopubs.orgnih.govaacrjournals.org. This alternative geranylgeranylation can compensate for the lack of farnesylation, allowing these isoforms to still associate with membranes and maintain some level of function ascopubs.orgaacrjournals.org. The resistance of K-Ras processing to FTase inhibitors like L-744832 has been a significant factor in the clinical outcomes of these compounds, suggesting that their efficacy might be more pronounced in tumors driven by H-Ras mutations or dependent on the farnesylation of other proteins wikipedia.orgnih.govaacrjournals.orgaacrjournals.org.
Data Table: Differential Inhibition of Ras Isoform Processing by L-744832
| Ras Isoform | Inhibition of Prenylation by L-744832 | Observation Notes | Source |
| H-Ras | Effectively Inhibited | Complete inhibition observed in cell lines; dose and time-dependent increase in unprocessed H-Ras in vivo. nih.govashpublications.org | nih.govashpublications.org |
| N-Ras | Intermediate/Partial Inhibition | Intermediate effect observed in cell lines; no detectable effect in vivo in one study. nih.govashpublications.org | nih.govashpublications.org |
| K-Ras | Resistant to Inhibition | No change in processing observed in cell lines; likely due to alternative prenylation by GGTase-I. nih.govashpublications.orgaacrjournals.org | nih.govashpublications.orgaacrjournals.org |
Consequences for Ras-Mediated Signal Transduction Pathways
Ras proteins act as molecular switches in signal transduction pathways, cycling between an inactive GDP-bound state and an active GTP-bound state ascopubs.org. This cycle is critical for regulating cellular processes such as growth, differentiation, and apoptosis ascopubs.org. Farnesylation, catalyzed by FTase, is the initial and essential step for Ras proteins to associate with the plasma membrane, where they interact with upstream regulators and downstream effectors ascopubs.org. By inhibiting FTase, L-744832 prevents the addition of the farnesyl group to Ras proteins, thereby blocking their membrane localization and subsequent activation of downstream signaling cascades ascopubs.orgiiarjournals.org.
Research has demonstrated that L-744832 effectively inhibits the prenylation of H-Ras in various cell lines and primary hematopoietic cells ashpublications.org. This inhibition leads to an accumulation of unprocessed H-Ras in the cytoplasm ashpublications.org. Studies in Nf1-deficient hematopoietic cells showed that L-744832 abrogated the in vitro growth of myeloid progenitor colonies stimulated by granulocyte-macrophage colony-stimulating factor (GM-CSF), partially blocking GM-CSF-induced MAP kinase activation ashpublications.org. However, it did not reduce constitutively elevated levels of MAP kinase activity in primary Nf1−/− cells ashpublications.org. In vivo studies in mice injected with L-744832 showed increased unprocessed H-Ras in bone marrow cells, but no detectable effect on N-Ras ashpublications.org. The lack of efficacy in a murine model of myeloid leukemia associated with Nf1 inactivation was speculated to be due to the resistance of N-Ras and K-Ras processing to inhibition by L-744832 ashpublications.org.
L-744832 has been shown to inhibit the growth of tumor cell lines regardless of their Ras mutation status nih.gov. In cell lines with activated H-Ras, L-744832 treatment resulted in a reduction in hypoxia, suggesting a potential contribution to radiosensitization by increasing tumor oxygenation aacrjournals.org. The inhibition of Ras signaling by L-744832 can affect cell cycle progression. In some sensitive cell lines, it induces G1 arrest, which is associated with p53-dependent induction of p21 expression aacrjournals.org. However, neither p53 nor p21 was found to be absolutely required for the inhibition of cell proliferation aacrjournals.org. In the absence of p21, cells treated with L-744832 became polyploid and underwent apoptosis aacrjournals.org. This suggests that farnesylated protein(s) may be involved in regulating p53 activity aacrjournals.org.
L-744832 has also been shown to induce G2/M cell cycle arrest and apoptosis in human pancreatic ductal adenocarcinoma cells, which correlated with changes in the posttranslational processing of H-Ras and N-Ras, but not K-Ras nih.govnih.gov. The effects on cell cycle regulation were associated with altered subcellular localization of Ras family members and inhibition of H-Ras and N-Ras processing nih.gov.
Modulation of Other Farnesylated Proteins and Downstream Effectors
While Ras proteins were the initial focus for farnesyltransferase inhibitors, it has become clear that other farnesylated proteins also contribute to the biological effects of compounds like L-744832 nih.govaacrjournals.org. The complex mechanisms of action of FTIs are not yet completely understood, and the role of Ras inhibition versus the modulation of other farnesylated targets is a subject of ongoing investigation aacrjournals.org.
Identification and Characterization of Non-Ras Farnesylated Targets
Besides Ras, a variety of other cellular proteins undergo farnesylation or geranylgeranylation, including RhoB, protein phosphatases, and nuclear lamins ascopubs.org. RhoB is a small GTP-binding protein that undergoes farnesylation and is involved in processes such as adhesion ascopubs.org. Nuclear lamins, particularly lamin B, are also farnesylated proteins nih.gov.
Studies have indicated that the biological effects of FTIs, including L-744832, may be mediated by significant changes in G2/M cell cycle progression, and the relevant prenylated protein targets responsible for these effects are still being identified nih.gov. While L-744832 effectively inhibits H-Ras farnesylation, its effect on other farnesylated proteins like RhoB and K-Ras can vary ashpublications.orgresearchgate.net.
Contribution of Non-Ras Targets to L-744832's Biological Effects
The observation that L-744832 exhibits activity in tumor cells without mutated Ras suggests that its effects are not solely dependent on inhibiting oncogenic Ras aacrjournals.orgnih.gov. Inhibition of activated wild-type Ras signaling in tumor cells lacking Ras mutations is still considered a likely contributor to their activity aacrjournals.org. However, the impact on other farnesylated proteins is also significant.
For instance, while L-744832 inhibited H-Ras and N-Ras processing in pancreatic cancer cells, its effects on growth inhibition and cell cycle regulation were observed even without affecting K-Ras processing nih.govnih.gov. This suggests that farnesylated proteins other than K-Ras may play important roles in regulating G2/M cell cycle kinetics and contributing to the growth inhibitory effects of L-744832 nih.govnih.gov.
The mechanism of tumor response to L-744832 can be influenced by the presence of other genetic alterations aacrjournals.org. In tumors with genetic alterations that impair the G1 checkpoint, such as p53 or c-myc overexpression, Ras inhibition by L-744832 resulted in suppression of cell cycle transit aacrjournals.org. The tumor response in ras/p53−/− tumors was mediated by both increased apoptosis and a decrease in the tumor cell S-phase fraction aacrjournals.org. In ras/myc mice, tumor regression appeared to be mediated by a large reduction in the S-phase fraction aacrjournals.org. These findings highlight that the effect of Ras inhibition on tumor response is influenced by genetic context aacrjournals.org.
Furthermore, L-744832 has been shown to potentiate the effects of other agents, such as UCN-01, in inducing apoptosis in multiple myeloma cells researchgate.net. This synergistic effect was associated with perturbations in various survival signaling pathways, including extracellular signal-regulated kinase, Akt, and STAT3 researchgate.net. While the exact farnesylated targets involved in this synergy are not fully elucidated, it underscores the broader impact of L-744832 beyond direct Ras inhibition.
Iii. Cellular and Subcellular Effects of L 744832
Cell Cycle Progression and Checkpoint Regulation
L-744832 has been shown to exert significant effects on the cell cycle in various cancer cell types, although the specific outcomes can vary depending on the genetic background of the cells. aacrjournals.orgnih.gov
Role of Cyclin-Dependent Kinase Inhibitor p21 Expression
The induction of G1 arrest by L-744832 in p53 wild-type cells is associated with the transcriptional induction of the cyclin-dependent kinase inhibitor p21 (p21WAF1/CIP1). sigmaaldrich.comaacrjournals.orgmerckmillipore.comnih.gov Increased expression of p21 mediates the inhibition of cyclin E-associated protein kinase activity, leading to hypophosphorylation of the retinoblastoma protein (pRb) and subsequent inhibition of DNA replication. nih.gov However, the presence of p21 is not always required for the anti-proliferative effects of L-744832. aacrjournals.orgnih.gov In the absence of p21, the G1 block may be relaxed. aacrjournals.orgnih.gov
G2/M Phase Accumulation and Polyploidy
In addition to, or instead of, G1 arrest, L-744832 can cause accumulation of cells in the G2/M phase of the cell cycle. nih.goviiarjournals.orgtandfonline.comresearchgate.netkarger.com This G2/M accumulation has been observed in various human tumor cell lines, including pancreatic cancer cells. nih.govtandfonline.comresearchgate.net In some cases, this accumulation is associated with the development of polyploidy, where cells contain a tetraploid (4N) DNA content. aacrjournals.orgnih.goviiarjournals.orgresearchgate.net This can occur particularly in the absence of p21, where cells may become polyploid and subsequently undergo apoptosis. aacrjournals.orgnih.gov The G2/M arrest induced by L-744832 may occur in early mitosis, downstream of cyclin B1/cdc2 kinase activation but prior to the formation of mitotic spindles. nih.gov
Modulation of Cyclin B1/CDC2 Kinase Activity and Cyclin D1 Levels
L-744832 has been shown to affect the levels and activity of key cell cycle regulatory proteins, including Cyclin B1, CDC2 (CDK1), and Cyclin D1. Treatment with L-744832 can lead to high levels of cyclin B1/cdc2 kinase activity, particularly in cells that accumulate in the G2/M phase. nih.govresearchgate.netnih.gov This sustained activation of cyclin B1/cdc2 kinase may occur even after exposure to ionizing radiation when combined with L-744832. nih.gov The effect on Cyclin D1 levels can vary; some studies suggest a decrease in Cyclin D1, while others indicate a possible increase, potentially as a feedback response to G1 arrest or related to p21 expression. iiarjournals.orgaacrjournals.orgkoreamed.orgnih.gov The mechanisms by which FTIs like L-744832 affect cyclins are not fully elucidated, but a disturbance in their nuclear membrane transport is a leading hypothesis. iiarjournals.org
Apoptosis Induction and Programmed Cell Death Pathways
L-744832 is known to induce apoptosis, or programmed cell death, in various cancer cell types. sigmaaldrich.comvulcanchem.comnih.govaacrjournals.orgtandfonline.comnih.govuc.ptaacrjournals.org The induction of apoptosis is a significant mechanism by which L-744832 exerts its anti-tumor effects. sigmaaldrich.comvulcanchem.comnih.govaacrjournals.org Sensitive cell lines treated with L-744832 undergo apoptosis, evidenced by characteristic changes such as nuclear morphology alterations and internucleosomal DNA fragmentation. nih.govnih.govresearchgate.net The induction of apoptosis can contribute to tumor regression in transgenic mouse models. nih.govaacrjournals.orgascopubs.org In some contexts, the mechanism of tumor response to L-744832 involves an increase in apoptosis. aacrjournals.orgnih.govaacrjournals.orgascopubs.org L-744832 has been shown to induce apoptosis in astrocytoma cells, associated with increased expression of pro-apoptotic proteins like Bax and Bak. sigmaaldrich.com Furthermore, L-744832 can potentiate the effects of other agents in inducing apoptosis, such as UCN-01 in human multiple myeloma cells, through mechanisms that may involve perturbations in various survival signaling pathways and activation of caspase cascades. aacrjournals.orgresearchgate.netaacrjournals.org
Mechanisms of L-744832-Mediated Apoptosis
L-744832 has been shown to induce apoptosis in various cell types, including astrocytoma cells guidetopharmacology.orgidrblab.net, human multiple myeloma cells nih.govguidetopharmacology.orgharvard.edu, and human leukemia cells. nih.govgenecards.org In astrocytoma cells, this induction of apoptosis occurs in a p53-independent manner. idrblab.net When administered in combination with other agents, such as the checkpoint abrogator UCN-01, L-744832 can synergistically enhance the induction of apoptosis. nih.govguidetopharmacology.orgharvard.edunih.govgenecards.org This synergistic effect contributes to a dramatic increase in cell death in human leukemia cells. nih.govgenecards.org
Involvement of Pro-Apoptotic Regulators (e.g., Bax, Bak)
The pro-apoptotic effects of L-744832 are associated with the involvement of key regulators of the apoptotic pathway, such as Bax and Bak. In astrocytoma cells, L-744832-induced apoptosis is linked to increased expression of both Bax and Bak. guidetopharmacology.orgidrblab.netebi.ac.uk Bax and Bak are members of the Bcl-2 protein family that promote apoptosis, often by facilitating mitochondrial outer membrane permeabilization. wikipedia.orguniprot.org
Mitochondrial Dysfunction and Caspase Cascade Activation
Mitochondrial dysfunction and the subsequent activation of the caspase cascade are central to the apoptotic process induced or enhanced by L-744832. Combined exposure to L-744832 and UCN-01 leads to a synergistic induction of mitochondrial damage and caspase activation in human multiple myeloma cells nih.govguidetopharmacology.orgharvard.edu and human leukemia cells. nih.govgenecards.org This combined treatment results in the degradation of PARP and the activation of caspase-associated cascades. nih.goviiarjournals.org Mitochondrial permeability transition (MPT) is implicated in the release of cytochrome c from mitochondria and the subsequent activation of caspases, which can lead to DNA strand breaks. scbt.com Ectopic expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL has been shown to block the mitochondrial dysfunction and apoptosis induced by the combination of L-744832 and UCN-01, although they did not prevent caspase-8 activation. genecards.org
Overcoming Conventional Resistance Mechanisms to Apoptosis
A notable finding regarding the effects of L-744832, particularly in combination with UCN-01, is its ability to circumvent conventional mechanisms of resistance to apoptosis. In studies involving multiple myeloma cells, the lethality induced by the co-administration of L-744832 and UCN-01 was not diminished by resistance mechanisms typically observed with cytotoxic drugs like melphalan (B128) or dexamethasone. nih.govguidetopharmacology.orgharvard.edu Furthermore, the presence of exogenous growth factors such as interleukin-6 (IL-6) or insulin-like growth factor-I (IGF-I), or the presence of stromal cells, did not attenuate the L744832/UCN-01-mediated cell death. nih.govguidetopharmacology.orgharvard.edu
Signal Transduction Pathway Modulation
Beyond its direct effects on apoptosis, L-744832 also modulates key signal transduction pathways involved in cell growth and survival.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
L-744832 has been shown to inhibit the proliferation of tumor cell lines, and this effect correlates with the inhibition of the mitogen-activated protein kinase cascade. guidetopharmacology.org As a farnesyltransferase inhibitor, L-744832 can interfere with the Ras signaling pathway, a major upstream regulator of the MAPK cascade. researchgate.netctdbase.orgnih.gov Specifically, L-744832 has been shown to block the UCN-01-mediated phosphorylation of MEK/ERK, components of the MAPK pathway. genecards.org Farnesyltransferase inhibitors like L-744832 can inactivate the Raf/MEK/MAP kinase cascade by preventing the binding of Raf to membrane-bound Ras-GTP. researchgate.net While some studies indicate that FTIs can inhibit MAPK activation, particularly in cells transformed by H-ras, research in T-cells did not observe inhibition of ERK or JNK MAP kinases despite the inhibition of cytokine production. researchgate.netmdpi.com
Inactivation of p70S6K Pathway
The p70S6K pathway, a downstream effector of the PI3K/Akt/mTOR pathway involved in protein synthesis and cell growth, is another key target modulated by L-744832. iiarjournals.orggenecards.orgnih.gov L-744832 inhibits the phosphorylation of p70S6K in vivo guidetopharmacology.org and induces the dephosphorylation and inactivation of p70S6K. guidetopharmacology.org This inactivation is rapid and is associated with the inhibition of DNA synthesis. guidetopharmacology.org Combined treatment with L-744832 and UCN-01 also results in the inactivation and diminished phosphorylation of p70S6K. nih.govguidetopharmacology.orgharvard.eduiiarjournals.org The ability of L-744832 and other FTIs to inhibit multiple mitogenic pathways, including the p70S6K pathway, is suggested to contribute to their anti-tumor properties. guidetopharmacology.org The activation of p70S6K by mitogens may be dependent on a farnesylated protein, providing a mechanism for FTI-mediated inhibition. mdpi.com
Perturbations in Akt and STAT3 Signaling Cascades
Studies have indicated that L-744832 can induce perturbations in the Akt and STAT3 signaling pathways, particularly in the context of combination therapies. In human multiple myeloma cells, coadministration of L-744832 with UCN-01, a checkpoint abrogator, resulted in synergistic induction of apoptosis associated with the inactivation of Akt and STAT3 researchgate.netnih.gov. Specifically, simultaneous exposure to marginally toxic concentrations of L-744832 and UCN-01 led to the inactivation of Akt and signal transducers and activators of transcription 3 (STAT3) researchgate.netnih.gov. This effect was observed in both wild-type and drug-resistant myeloma cell lines researchgate.net. Further research demonstrated that enforced activation of STAT3 significantly protected myeloma cells from L-744832/UCN-01-induced apoptosis, underscoring the functional role of STAT3 downregulation in the lethality of this combination regimen nih.govresearchgate.net. Western blot analysis revealed that exposure to UCN-01 diminished phospho-STAT3 expression, while the combination with L-744832 essentially abrogated it researchgate.net.
Restoration of TGF-beta Signaling via Type II Receptor (RII) Expression
L-744832 has been shown to restore transforming growth factor-beta (TGF-beta) signaling, particularly through the re-expression of the TGF-beta type II receptor (RII). This effect has been observed in various cancer cell lines, including K-ras mutant pancreatic cancer cells which often exhibit dysregulated TGF-beta signaling due to altered RII expression nih.govnih.govdntb.gov.ua. Treatment with L-744832 has been demonstrated to restore RII expression, leading to the induction of TGF-beta signaling nih.govnih.gov. This restoration of TGF-beta signaling by L-744832 can enhance the sensitivity of cancer cells to radiation nih.govdntb.gov.ua. For instance, in MIA PaCa-2 pancreatic cancer cells, which are resistant to exogenous TGF-beta1 and lack RII expression, L-744832 treatment alone or in combination with radiation caused an induction of RII expression and increased TGF-beta promoter activity nih.govnih.gov.
Role of DNA Methyltransferase 1 (DNMT1) Inhibition in RII Re-expression
The re-expression of the TGF-beta type II receptor (RII) induced by L-744832 is associated with a decrease in DNA methyltransferase 1 (DNMT1) levels nih.govresearchgate.net. This suggests a molecular mechanism whereby L-744832 treatment restores RII expression through the inhibition of DNMT1, subsequently inducing TGF-beta signaling nih.gov. Inhibition of DNMT1 activity is known to reduce hypermethylation of repressive genes and promote their re-expression, including tumor suppressor genes d-nb.infooncotarget.com. Pharmacological inhibition of Ras signaling has been shown to reverse gene methylation events in other cancer models via downregulating DNMT1 nih.gov.
Mimicry of Rapamycin-like Effects on mTOR Signaling
L-744832 has been reported to inhibit mammalian target of rapamycin (B549165) (mTOR) signaling, exhibiting effects that, in some aspects, mimic those of rapamycin, a known mTOR inhibitor oup.comoup.com. While the precise mechanism by which L-744832 affects mTOR signaling may differ from that of rapamycin, both compounds have been shown to impact this critical pathway involved in cell growth and proliferation oup.comoup.comnih.govarchivesofmedicalscience.com. Studies have indicated that L-744832 can inhibit the phosphorylation of p70S6 kinase (p70S6k), a downstream effector of mTOR complex 1 (mTORC1) . Interestingly, the inhibition of mTOR signaling by L-744832 in cells appears to occur relatively rapidly, within 1.5 hours, which might suggest mechanisms beyond the simple inhibition of protein farnesylation oup.comoup.com. However, further studies are needed to fully elucidate the exact sites of action of L-744832 on the mTOR pathway oup.comoup.com.
Cellular Proliferation and Clonogenic Survival
L-744832 has demonstrated significant inhibitory effects on cellular proliferation and clonogenic survival in various cancer cell types. As a farnesyltransferase inhibitor, it targets the prenylation of Ras and other proteins, which is crucial for their function in promoting cell growth and division ascopubs.orgaacrjournals.org.
Inhibition of Anchorage-Dependent and -Independent Cell Growth
L-744832 effectively inhibits both anchorage-dependent and anchorage-independent cell growth in human tumor cell lines aacrjournals.orgaacrjournals.orgnih.govnih.gov. Anchorage-independent growth, often assessed by colony formation in soft agar, is a hallmark of cellular transformation and tumorigenicity ascopubs.orgaacrjournals.org. In a study involving 42 human tumor cell lines, L-744832 inhibited anchorage-independent growth in over 70% of the cell lines tested ascopubs.orgaacrjournals.org. The inhibition of anchorage-dependent growth by L-744832 has also been observed in various cancer cell lines, including pancreatic cancer cells, with varying degrees of sensitivity nih.govnih.gov. Effective growth inhibition has been correlated with cell cycle alterations, such as accumulation of cells with a tetraploid DNA content and high levels of cyclin B1/cdc2 kinase activity, and induction of apoptosis nih.gov.
Table 1: Inhibition of Anchorage-Dependent Growth by L-744832 in Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ (µM) (72-hour anchorage-dependent growth) |
| MIA PaCa-2 | 10.0 ± 1.0 nih.gov |
| BxPC-3 | >50 nih.gov |
| AsPC-1 | 10.0 ± 1.0 nih.gov |
| PANC-1 | 20.0 ± 2.0 nih.gov |
| CFPAC-1 | 0.5 ± 0.1 nih.gov |
Note: IC₅₀ values represent the micromolar concentration required for 50% reduction in cell number compared to control.
Suppression of Myeloid Progenitor Colony Formation
L-744832 has been shown to suppress the formation of myeloid progenitor colonies. This effect is particularly relevant in diseases characterized by deregulated myeloid cell proliferation, such as juvenile myelomonocytic leukemia (JMML) ashpublications.orgashpublications.org. In vitro studies using hematopoietic cells from Nf1-deficient mice, a model for JMML, demonstrated that L-74482 inhibited the growth of myeloid progenitor colonies (CFU-GM) in response to granulocyte-macrophage colony-stimulating factor (GM-CSF) ashpublications.org. Dose-dependent inhibition of spontaneous JMML granulocyte-macrophage colony growth has also been observed with L-744832 within a dose range of 1 to 10 µmol/L ashpublications.org. Normal adult marrow cells were significantly less sensitive to the inhibitory effects of L-744832 on colony growth compared to JMML hematopoietic progenitors ashpublications.org. The inhibition of colony growth was dose-dependent ashpublications.org.
Table 2: Inhibition of CFU-GM Colony Growth by L-744832
| L-744832 Concentration (µM) | Inhibition of JMML Spontaneous CFU-GM Colony Growth (%) |
| 1 | ~20 ashpublications.org |
| 5 | ~60 ashpublications.org |
| 10 | ~80 ashpublications.org |
Note: Data are approximate values derived from graphical representation in the source. ashpublications.org
| L-744832 Concentration (µM) | Inhibition of CFU-GM Colony Growth from Nf1-/- Fetal Liver Cells (%) |
| 1 | Significant reduction ashpublications.org |
| 10 | Marked reduction ashpublications.org |
| 25 | Near complete inhibition ashpublications.org |
Note: Data are qualitative descriptions based on the source. ashpublications.org
Iv. Preclinical Efficacy and Investigational Applications of L 744832
In Vitro Studies on Human and Murine Cancer Cell Lines
L-744832 has demonstrated the ability to inhibit the growth of a significant percentage of human tumor cell lines in vitro. bioscientifica.comaacrjournals.orgtandfonline.combioscientifica.com Studies have shown that over 70% of tested human tumor cell lines were sensitive to the compound, with growth inhibition observed across a range of tumor types. bioscientifica.comaacrjournals.orgbioscientifica.com The sensitivity to L-744832 varied depending on the specific cell line. tandfonline.com
Growth Inhibition Across Diverse Tumor Types
L-744832 has shown growth inhibitory effects in vitro across a diverse panel of human tumor cell lines, including those derived from the brain, bladder, breast, cervix, colon, lung, skin, ovaries, pancreas, prostate, eye, and connective tissues. aacrjournals.org More than 70% of the cell lines tested in some studies were sensitive to L-744832, regardless of whether they harbored mutations in H-, N-, or K-Ras, or had wild-type Ras or activated tyrosine kinases. aacrjournals.org
Specific Sensitivity Profiles in Pancreatic Cancer Cell Lines
Studies on human pancreatic ductal adenocarcinoma cell lines have revealed a variation in sensitivity to L-744832. nih.govresearchgate.net For instance, Panc-1 and Capan-2 cells were found to be particularly sensitive to the growth inhibitory effects of L-744832, with low IC₅₀ values. vulcanchem.comnih.govresearchgate.net In contrast, the Cfpac-1 cell line showed resistance, with its IC₅₀ value not being reached even at higher concentrations of L-744832. nih.govresearchgate.net Moderate effectiveness was observed in inhibiting the growth of BxPC-3 cells, which possess the wild-type K-Ras allele. researchgate.net Treatment with L-744832 in sensitive pancreatic cancer cell lines led to dose-dependent growth inhibition and was associated with the induction of apoptosis and accumulation of cells with a tetraploid DNA content, implying cell cycle arrest. nih.govresearchgate.net
Interactive Table: Sensitivity of Pancreatic Cancer Cell Lines to L-744832 (In Vitro)
| Pancreatic Cancer Cell Line | Sensitivity to L-744832 | IC₅₀ (µM) |
| Panc-1 | Highly Sensitive | 1.3 vulcanchem.comnih.govresearchgate.net |
| Capan-2 | Highly Sensitive | 2.1 vulcanchem.comnih.govresearchgate.net |
| BxPC-3 | Moderately Sensitive | Moderate researchgate.net |
| Cfpac-1 | Resistant | >50 nih.govresearchgate.net |
| Aspc-1 | Sensitive | Not specified in snippets |
Note: IC₅₀ values indicate the concentration of L-744832 required for 50% growth inhibition. Lower values indicate higher sensitivity.
L-744832 also demonstrated the ability to enhance the cytotoxic effect of ionizing radiation in pancreatic cancer cell lines, potentially by overriding G2/M checkpoint activation. researchgate.netnih.govresearchgate.net This radiosensitization was linked to the restoration of TGF-beta type II receptor expression in some cell lines. nih.govdntb.gov.ua
Effects on Breast Cancer Cell Lines
In breast cancer cell lines, L-744832 has been shown to inhibit growth. bioscientifica.comaacrjournals.org Studies using cell lines such as MCF-7 and MDA-MB-468 have investigated the effects of L-744832 alone and in combination with other chemotherapeutic agents. aacrjournals.org L-744832 treatment resulted in a significant decrease in anchorage-independent growth in RhoC-overexpressing human mammary epithelial cells (HME-RhoC) and the SUM149 inflammatory breast carcinoma cell line, suggesting a reversion of the malignant phenotype. aacrjournals.orgnih.gov This effect was associated with an increase in RhoB levels. aacrjournals.orgnih.gov
Impact on Hematopoietic Malignancy Cell Lines (e.g., Myeloid Leukemia, Multiple Myeloma, B-Cell Lymphomas)
L-744832 has shown activity against hematopoietic malignancy cell lines. It inhibited H-Ras prenylation and abrogated the in vitro growth of myeloid progenitor colonies from Nf1-deficient hematopoietic cells. ashpublications.org In myeloid leukemia cell lines, L-744832 caused an increase in the G2/M phase of the cell cycle and induced apoptosis. nih.gov Significant growth inhibition (>70%) was observed in a high percentage of tested myeloid cell lines with L-744832 treatment. nih.gov
In multiple myeloma cells, simultaneous exposure to L-744832 and other agents like UCN-01 resulted in a synergistic induction of mitochondrial damage, caspase activation, and apoptosis in both drug-sensitive and drug-resistant cell lines, as well as in primary CD138+ multiple myeloma cells. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov This enhanced lethality was not attenuated by conventional resistance mechanisms or the presence of stromal cells. aacrjournals.orgaacrjournals.orgnih.gov
L-744832 has also been shown to block the growth of mature B-cell lymphoma cells in vitro, affecting the proliferation and survival of transformed B cells more significantly than non-transformed activated B cells. nih.gov
Responses in Astrocytoma and Colon Cancer Cell Lines
While astrocytoma cell lines were included in panels tested with FTIs, specific detailed responses for L-744832 in astrocytoma were not extensively detailed in the provided snippets beyond its inclusion in broader panels where over 70% of cell lines showed sensitivity. aacrjournals.org
In colon cancer cell lines, the effect of L-744832 has been investigated. bioscientifica.comaacrjournals.orgnih.gov For example, the colon cancer cell line DLD-1, which harbors mutations in several genes including K-, N-, and H-ras, was treated with L-744832. nih.gov While L-744832 alone or in combination with 5-FU and radiation did not affect the cell number and apoptosis rates in DLD-1 cells, it was able to modify certain phases of the cell cycle, leading to G0/G1 and G2/M accumulation. nih.gov L-744832 was also included in studies showing growth inhibition in human colon cancer xenografts. bioscientifica.com
In Vivo Studies in Transgenic Mouse Models and Xenografts
L-744832 has demonstrated significant antitumor activity in various in vivo models, including transgenic mice and human tumor xenografts in nude mice. nih.govnih.govbioscientifica.comannualreviews.orgtandfonline.comaacrjournals.orgtandfonline.comashpublications.org
In transgenic mouse models of breast cancer driven by oncogenic H-Ras, L-744832 treatment resulted in dramatic tumor regression. nih.govannualreviews.orgtandfonline.comaacrjournals.orgtandfonline.comashpublications.org This regression was rapid and, in some cases, complete, with no new tumors appearing during the treatment period. annualreviews.org The efficacy in these models was superior to that of doxorubicin (B1662922). annualreviews.orgashpublications.org Tumor regression in H-Ras-driven models was associated with induction of apoptosis and/or arrest in the G₁ phase of the cell cycle. nih.govaacrjournals.org L-744832 also induced tumor regression in mice harboring both the MMTV–v-Ha-ras transgene and a homozygous mutation of p53 or a deregulated c-myc gene, with the mechanism involving increased apoptosis or changes in cell cycle characteristics depending on the genetic alterations. nih.govtandfonline.com However, L-744832 did not show a significant effect on tumor growth in MMTV–c-neu mammary tumor models. nih.govaacrjournals.org In transgenic mice expressing N-Ras or K-Ras, L-744832 treatment resulted in tumor growth inhibition rather than regression. aacrjournals.org
In a murine model of myeloid leukemia associated with inactivation of the Nf1 tumor suppressor gene, L-744832 inhibited H-Ras prenylation in vivo and prevented the growth of myeloid progenitor colonies. ashpublications.org
L-744832 has also shown efficacy in syngeneic mouse models of mature B-cell lymphomas. nih.gov Treatment prevented the growth of transplanted lymphoma cells and the associated morbidity. nih.gov Tumors arising from the transplantation of lymphoma cells regressed with L-744832 treatment, leading to long-term remission in a percentage of animals. nih.gov
In human xenograft studies using nude mice, L-744832 blocked the growth of various human tumor cell lines. nih.govannualreviews.org A wide variety of tumors, including those from colon, bladder, lung, prostate, and pancreas, showed dose-dependent growth inhibition in xenograft models treated with FTIs, including L-744832. bioscientifica.comtandfonline.com Treatment with L-744832 also resulted in a reduction in hypoxia in tumors expressing activated H-Ras in xenograft models, suggesting a potential contribution to radiosensitization in vivo. aacrjournals.org
Tumor Regression in MMTV-v-Ha-ras Transgenic Mice
Studies in Mouse Mammary Tumor Virus (MMTV)-v-Ha-ras transgenic mice have shown that L-744832 induces dramatic regression of mammary and salivary tumors. nih.govnih.gov This rapid regression was initially suggestive of significant apoptosis induction. nih.gov Further investigation confirmed that tumor regression in MMTV-v-Ha-ras mice treated with L-744832 could be entirely attributed to elevated apoptosis levels. nih.gov Treatment with L-744832 at a daily dose of 40 mg/kg resulted in objective tumor responses superior to those observed with the conventional chemotherapeutic agent doxorubicin in this model. ashpublications.org
Efficacy in ras/myc Transgenic Models
In ras/myc transgenic mice, which harbor both the v-Ha-ras and c-myc oncogenes and exhibit high levels of spontaneous apoptosis, L-744832 was found to induce tumor regression nearly as efficiently as in MMTV-v-Ha-ras tumors. nih.govaacrjournals.org However, in this model, tumor regression was not associated with a significant induction of apoptosis. nih.govaacrjournals.org Instead, the regression in ras/myc mice appeared to be mediated by a substantial reduction in the S-phase fraction of tumor cells. nih.govaacrjournals.org This suggests that the mechanism of tumor response to L-744832 can be influenced by the presence of additional genetic alterations, such as c-myc overexpression, which may abrogate growth control at the G1-S-phase boundary. aacrjournals.org
Antitumor Activity in MMTV-TGFα and MMTV-TGFα/neu Transgenic Models
L-744832 has also demonstrated antitumor effects in MMTV-TGFα and MMTV-TGFα/neu transgenic mice, models characterized by activated receptor tyrosine kinase signaling without ras mutations. aacrjournals.orgbioscientifica.com Treatment with L-744832 induced reversible regression of mammary tumors in these mice. aacrjournals.org Tumor regression in MMTV-TGFα and MMTV-TGFα/neu mice was paralleled biochemically by inhibition of mitogen-activated protein (MAP) kinase activity and biologically by an increase in the G1-phase fraction, a decrease in the S-phase fraction, and induction of apoptosis. aacrjournals.org The observed antitumor effects were similar to those seen in MMTV-H-ras transgenic mice, suggesting that the potential clinical use of FTIs like L-744832 could extend to cancers driven by activated receptor tyrosine kinases as well as those with activated Ras. aacrjournals.org
Evaluation in Nf1-Deficient Murine Models of Myeloid Leukemia
In Nf1-deficient murine models of myeloid leukemia, which exhibit hyperactive Ras signaling due to the inactivation of the Nf1 tumor suppressor gene, L-744832 has been investigated. ashpublications.orgnih.gov In vitro studies showed that L-744832 inhibited H-Ras prenylation in cell lines and primary hematopoietic cells and abrogated the in vitro growth of myeloid progenitor colonies in response to granulocyte-macrophage colony-stimulating factor (GM-CSF). ashpublications.org It also partially blocked GM-CSF-induced MAP kinase activation. However, despite these in vitro effects and the ability to increase unprocessed H-Ras in bone marrow cells in vivo, L-744832 did not produce responses when used in vivo in the whole mouse model with myeloproliferative disease. ashpublications.orgnih.govfondazionesofialucerebuffatonlus.orgugent.be This lack of in vivo efficacy in the Nf1-deficient mouse model suggests potential differences in cellular pathways compared to primary human cells or that inhibiting H-Ras alone is insufficient in this context, as the compound had no detectable effect on N-Ras processing in this model. ashpublications.orgnih.gov
Effects on Mature B Cell Lymphomas in Transgenic Models
L-744832 has shown efficacy in transgenic mouse models of mature B cell lymphomas. In a model based on overexpression of c-Myc in B cells, L-744832 blocked the growth of mature B cell lymphoma cells both in vitro and in vivo. nih.govnih.govresearchgate.net The treatment affected the proliferation and survival of transformed B cells to a greater extent than non-transformed activated B cells. nih.govnih.gov In syngeneic mice transplanted with transgenic lymphoma cells, L-744832 treatment prevented the establishment and progression of the lymphoma. nih.govnih.gov Treatment of established lymphomas with L-744832 for seven days led to long-term remission in approximately 25% of animals. nih.govnih.gov L-744832 has also been shown to prevent the formation of diffuse large B cell splenic lymphomas in mice expressing an activated N-Ras oncogene under the MMTV promoter. nih.gov
Suppression of Human Tumor Xenograft Growth
L-744832 has demonstrated the ability to suppress the growth of human tumor xenografts in nude mice. nih.govresearchgate.net Substantial growth suppression of a C32 human melanoma xenograft harboring wild-type Ras was observed, emanating predominantly from an apoptotic response. ascopubs.org Treatment with L-744832 resulted in dose-dependent growth inhibition in various human pancreatic cancer cell lines in vitro, with varying sensitivities. nih.gov For instance, Panc-1 and Capan-2 cells were highly sensitive to L-744832. vulcanchem.comnih.gov
Radiosensitization Properties of L-744832
L-744832 has been found to possess radiosensitization properties in preclinical studies. It can enhance the effects of ionizing radiation on cancer cells. vulcanchem.comnih.gov This is partly achieved by overriding G2/M checkpoint activation, leading to increased cytotoxic effects. vulcanchem.comnih.gov In a K-ras mutant pancreatic cancer cell line (MIA PaCa-2), L-744832 significantly enhanced the radiosensitizing effect of ionizing radiation. nih.gov This radiosensitization was associated with the restoration of TGF-beta type II receptor expression, mediated through the inhibition of DNA methyltransferase 1 (DNMT1) levels, suggesting a novel molecular mechanism for radiosensitization by L-744832. vulcanchem.comnih.gov
Enhancement of Ionizing Radiation Effects in Cancer Cells
L-744832 has demonstrated the ability to increase the sensitivity of cancer cells to ionizing radiation. vulcanchem.comnih.gov For instance, in pancreatic cancer cells, L-744832 at a concentration of 1 µM additively enhanced the cytotoxic effect of ionizing radiation. nih.govnih.gov This enhanced effect contributes to a greater inhibition of cell growth following radiation exposure. nih.gov The radiosensitizing effect of L-744832 has been particularly noted in tumor cells harboring ras mutations, although it can also affect cells with wild-type Ras. nih.govaacrjournals.org
Abrogation of G2/M Checkpoint Activation in Irradiated Cells
One proposed mechanism by which L-744832 enhances the effects of ionizing radiation is by overriding the G2/M checkpoint activation in irradiated cells. vulcanchem.comnih.govnih.govnih.gov The G2/M checkpoint is a critical cell cycle control mechanism that pauses the cell cycle to allow for DNA repair before mitosis. nih.gov Abrogating this checkpoint can force cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death. scholaris.ca Studies in pancreatic cancer cells have shown that L-744832 treatment correlates with the accumulation of cells with a tetraploid DNA content and high levels of cyclin B1/cdc2 kinase activity, implying cell cycle arrest downstream from the DNA damage-inducible G2/M checkpoint, and that L-744832 can override this checkpoint activation. nih.govnih.gov This abrogation appears to contribute to the enhanced cytotoxic effect when combined with radiation. nih.govnih.gov
Molecular Mechanisms Underlying Radiosensitization (e.g., TGF-beta RII Restoration, Tumor Oxygenation)
Several molecular mechanisms are thought to underlie the radiosensitizing effects of L-744832. One mechanism involves the restoration of TGF-beta type II receptor (RII) expression. vulcanchem.comnih.gov Activated Ras is known to dysregulate TGF-beta signaling by altering RII expression, and tumor cells with mutant ras are often more resistant to radiation. nih.gov L-744832 treatment has been shown to restore RII expression, which can lead to the induction of TGF-beta signaling in irradiated cells and contribute to increased radiation sensitivity. nih.gov This restoration of RII expression by L-744832 has been associated with a decrease in DNA methyltransferase 1 (DNMT1) levels. nih.gov
Another potential mechanism involves improved tumor oxygenation. Studies have suggested that FTase inhibition might contribute to radiosensitization in vivo by increasing tumor oxygenation, particularly in tumors that express activated H-Ras. aacrjournals.org Hypoxic tumors are generally more resistant to radiation and chemotherapy, so an increase in oxygenation could enhance the effectiveness of these treatments. aacrjournals.org
Chemosensitization and Combinatorial Research Strategies
L-744832 has also been investigated for its ability to sensitize cancer cells to various chemotherapeutic agents and in combination strategies. aacrjournals.orgascopubs.orgnih.govwikidata.org
Synergy with Microtubule-Stabilizing Agents (e.g., Paclitaxel (B517696), Epothilones)
Preclinical studies have demonstrated a synergistic effect when L-744832 is combined with microtubule-stabilizing agents such as paclitaxel and epothilones. aacrjournals.orgnih.gov In breast cancer cell lines, the combination of L-744832 with paclitaxel was found to be clearly synergistic, in contrast to the additive effects seen with most other chemotherapeutic compounds tested. aacrjournals.orgnih.gov This synergy is thought to be related to the common pharmacological mechanism of these agents in stabilizing microtubule polymerization. aacrjournals.org The enhanced mitotic sensitivity to taxol and epothilones caused by farnesyl transferase inhibitors like L-744832 suggests a potential for improved efficacy in combination therapies. pnas.orgpnas.org
Combinatorial Effects with Other Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin, Vinblastine, 5-FU)
Combinations of L-744832 with other chemotherapeutic agents, including doxorubicin, cisplatin, vinblastine, and 5-FU, have been evaluated in preclinical models. aacrjournals.orgascopubs.orgwikidata.orgpnas.org In studies using breast cancer cell lines, the effects of combining L-744832 with doxorubicin, cisplatin, vinblastine, and 5-FU were generally observed to be additive, rather than synergistic. aacrjournals.orgnih.govpnas.org However, the specific effects can vary depending on the cell line and the particular combination. aacrjournals.orgresearchgate.net While not always synergistic, these combinations can still contribute to growth inhibition. pnas.org
Here is a table summarizing some preclinical combination study findings:
| Chemotherapeutic Agent | Cell Lines Tested (Example) | Observed Effect with L-744832 | Source |
| Paclitaxel | MCF-7, MDA-MB-468 (breast cancer) | Synergistic | aacrjournals.orgnih.gov |
| Desoxyepothilone | MCF-7, MDA-MB-468 (breast cancer) | Synergistic | aacrjournals.org |
| Doxorubicin | MCF-7, MDA-MB-468 (breast cancer) | Additive | aacrjournals.orgnih.govpnas.org |
| Cisplatin | MCF-7, MDA-MB-468 (breast cancer) | Additive | aacrjournals.orgnih.govpnas.org |
| Vinblastine | MCF-7, MDA-MB-468 (breast cancer) | Additive | aacrjournals.orgnih.govpnas.org |
| 5-FU | MCF-7, MDA-MB-468 (breast cancer) | Additive (less than additive in some studies with other FTIs) | aacrjournals.orgnih.govpnas.orgresearchgate.net |
Potentiation of Apoptosis by Checkpoint Abrogators (e.g., UCN-01)
The potential for L-744832 to potentiate apoptosis when combined with checkpoint abrogators like UCN-01 has also been explored. UCN-01 (7-hydroxystaurosporine) is an inhibitor that can abrogate the G2/M and/or S checkpoints, sensitizing tumor cells to DNA-damaging agents and radiation. While direct studies specifically detailing the combination of L-744832 and UCN-01 in potentiating apoptosis were not prominently found in the provided search results, the known mechanisms of both agents suggest a potential for such an interaction. L-744832 can induce apoptosis in sensitive cell lines and is associated with changes in cell cycle regulation. nih.govnih.gov Checkpoint abrogators like UCN-01 enhance cell death by interfering with DNA repair checkpoints. Combining an agent that affects cell cycle progression and can induce apoptosis (L-744832) with a checkpoint abrogator (UCN-01) could theoretically enhance the induction of apoptosis, particularly in cells with compromised checkpoint function.
Modulation of Drug Resistance in Cancer Cell Lines
L-744832, a farnesyltransferase inhibitor, has been investigated for its potential to modulate drug resistance in various cancer cell lines. Its mechanism of action, primarily through the inhibition of protein farnesylation, particularly of Ras proteins, can impact downstream signaling pathways involved in cell survival, proliferation, and resistance to therapeutic agents.
Research has explored the effects of L-744832 on drug resistance in multiple myeloma and pancreatic cancer cell lines. In studies involving human multiple myeloma cells, coadministration of L-744832 with the checkpoint abrogator UCN-01 resulted in a synergistic induction of mitochondrial damage, caspase activation, and apoptosis. nih.gov This enhanced lethality was observed in both wild-type and drug-resistant myeloma cell lines. nih.gov Notably, L-744832/UCN-01-mediated cell death was not attenuated by conventional resistance mechanisms to cytotoxic drugs such as melphalan (B128) or dexamethasone. nih.gov Furthermore, the presence of exogenous interleukin-6 or insulin-like growth factor-I, or the presence of stromal cells, did not diminish the lethality of the combination. nih.gov The synergistic effect was associated with perturbations in various survival signaling pathways, including the activation of p34cdc2 and c-Jun-NH2-kinase, and the inactivation of extracellular signal-regulated kinase (ERK), Akt, GSK-3, p70(S6K), and signal transducers and activators of transcription 3 (STAT3). nih.gov Conversely, enforced activation of STAT3 significantly protected myeloma cells from the apoptosis induced by the L-744832/UCN-01 combination. nih.gov These findings suggest that combining farnesyltransferase inhibitors like L-744832 with UCN-01 could represent a strategy to overcome conventional resistance mechanisms in multiple myeloma. nih.gov
In the context of pancreatic cancer, L-744832 has been studied for its ability to enhance radiation sensitivity in cell lines harboring mutant Ras. Tumor cells with mutant Ras are often more resistant to radiation compared to those with wild-type Ras. nih.gov Studies using the pancreatic cancer cell line MIA PaCa-2, which harbors mutant K-ras, demonstrated that L-744832 treatment could restore TGF-beta signaling. nih.gov This restoration was mediated through the re-expression of the TGF-beta type II receptor (RII), as indicated by RT-PCR analysis. nih.gov The re-expression of RII induced by L-744832 was linked to a decrease in DNA methyltransferase 1 (DNMT1) levels. nih.gov This mechanism suggests that L-744832 enhances radiation sensitivity by restoring RII expression through the inhibition of DNMT1, thereby inducing TGF-beta signaling in response to radiation. nih.gov
The detailed research findings highlight the potential of L-744832 to modulate drug resistance in specific cancer types by interfering with key signaling nodes and restoring critical cellular pathways.
Summary of L-744832 Effects on Drug Resistance in Select Cancer Cell Lines
| Cancer Type | Cell Line(s) Affected | Co-treatment Agent (if any) | Observed Effect on Resistance | Proposed Mechanism(s) Involved |
| Multiple Myeloma | Wild-type and drug-resistant myeloma cell lines, primary CD138+ myeloma cells nih.gov | UCN-01 nih.gov | Synergistic induction of apoptosis; overcomes conventional resistance mechanisms (e.g., melphalan, dexamethasone, growth factors, stromal cells). nih.gov | Perturbations in survival pathways (ERK, Akt, STAT3 inactivation; p34cdc2, JNK activation); STAT3 activation confers protection. nih.gov |
| Pancreatic Cancer | MIA PaCa-2 (K-ras mutant) nih.gov | Radiation | Enhances radiation sensitivity. nih.gov | Restoration of TGF-beta type II receptor (RII) expression via decreased DNMT1 levels, inducing TGF-beta signaling. nih.gov |
V. Methodological Considerations in Research on L 744832
In Vitro Research Methodologies
In vitro studies provide a controlled environment to investigate the direct effects of L-744832 on various cell lines. These methodologies are fundamental in determining the compound's efficacy and exploring the underlying biological pathways affected by farnesyl transferase inhibition.
Design and Execution of Cell Growth and Viability Assays (e.g., IC50 determination)
Cell growth and viability assays are essential for quantifying the inhibitory effect of L-744832 on cell populations. A common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth or viability by 50%.
Studies involving L-744832 have utilized methods such as trypsinization and direct cell counting to assess growth inhibition over time, typically at 24, 48, and 72 hours, using quadruplicate plates for each condition. Cell viability is often confirmed using trypan blue dye exclusion nih.gov. The Alamar Blue assay is another method employed to evaluate cell viability uc.pt. IC50 values are established by comparing the cell number in L-744832-treated cells to that in vehicle-treated control cells at a specific time point, such as 72 hours nih.gov.
Research has shown considerable variation in sensitivity to L-744832 among different cell lines. For instance, in human pancreatic cancer cell lines, Panc-1 and Capan-2 cells demonstrated higher sensitivity with IC50 values of 1.3 µM and 2.1 µM, respectively, after 72 hours. In contrast, the Cfpac-1 cell line was considerably more resistant, with an IC50 value not reached even at concentrations up to 50 µM nih.gov. Another study in HUH-7 hepatocellular carcinoma cells reported IC50 values for L-744832 of 77 µM at 48 hours and 59 µM at 72 hours, with an earlier antiproliferative effect observed at 24 hours with an IC50 of 80 µM uc.pt. L-744832 has also been shown to inhibit anchorage-independent growth in a significant percentage of human tumor cell lines, with IC50 values typically below 20 µmol/L ascopubs.orgtandfonline.com.
Here is a table summarizing some reported IC50 values for L-744832 in different cell lines:
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Source |
| Panc-1 | Pancreatic AdenoCA | 72 hours | 1.3 | nih.gov |
| Capan-2 | Pancreatic AdenoCA | 72 hours | 2.1 | nih.gov |
| Cfpac-1 | Pancreatic AdenoCA | 72 hours | >50 | nih.gov |
| HUH-7 | Hepatocellular CA | 48 hours | 77 | uc.pt |
| HUH-7 | Hepatocellular CA | 72 hours | 59 | uc.pt |
| HUH-7 | Hepatocellular CA | 24 hours | 80 | uc.pt |
| Various Human Tumors | Diverse | Not specified | < 20 | ascopubs.orgtandfonline.com |
Biochemical Assays for Protein Farnesylation and Processing (e.g., Western Blotting, Immunoprecipitation)
Investigating the primary mechanism of L-744832, which is the inhibition of protein farnesyltransferase (FTase), requires biochemical assays to assess the farnesylation and subsequent processing of target proteins, particularly Ras family members. Western blotting and immunoprecipitation are key techniques used for this purpose.
Immunoprecipitation with a pan-Ras antibody followed by Western blotting with antibodies specific to individual Ras isoforms (e.g., H-Ras, N-Ras) allows for the visualization of both processed (farnesylated and membrane-localized) and unprocessed (unfarnesylated and cytoplasmic) forms of Ras. The unprocessed form typically appears as a higher molecular weight band compared to the processed form ashpublications.org.
Studies using L-744832 have demonstrated its ability to inhibit H-Ras farnesylation in various cultured cell lines, leading to the accumulation of unprocessed H-Ras ashpublications.org. For example, in COS 7 and THP-1 cells treated with L-744832, a higher molecular weight band corresponding to unprenylated H-Ras was detected by Western blot after immunoprecipitation ashpublications.org. This indicates that L-744832 effectively blocks the farnesylation step catalyzed by FTase ascopubs.orgashpublications.org.
While L-744832 effectively inhibits H-Ras processing, studies have shown it may have less effect on other Ras isoforms like N-Ras ashpublications.orgnih.gov. This highlights the importance of assessing the processing of specific target proteins when evaluating the effects of FTase inhibitors.
Western blotting is also used to analyze the expression levels of proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways downstream of farnesylated proteins aacrjournals.orgnih.gov. For instance, Western blots have been used to examine the levels of activated MAP kinase, cyclin B1, and proteins related to apoptosis like BAX and BCL2 in response to L-744832 treatment uc.ptaacrjournals.org.
Cell Cycle Analysis Techniques (e.g., Flow Cytometry for DNA content)
Cell cycle analysis is crucial for understanding how L-744832 affects the progression of cells through different phases of the cell cycle (G1, S, G2, M). Flow cytometry, typically using propidium (B1200493) iodide (PI) staining to quantify DNA content, is a widely used technique for this analysis.
Propidium iodide intercalates into DNA, and the amount of fluorescence emitted is proportional to the amount of DNA in the cell. By analyzing the distribution of fluorescence intensity in a cell population using flow cytometry, the percentages of cells in G1 (diploid DNA content), S (replicating DNA), and G2/M (tetraploid DNA content) phases can be determined nih.gov.
Research on L-744832 has shown its ability to induce significant changes in cell cycle distribution in various cancer cell lines. In pancreatic cancer cells, treatment with L-744832 led to an accumulation of cells with a 4N DNA content, consistent with a G2 or early mitosis (G2/M) arrest, particularly in sensitive cell lines nih.gov. The extent of G2/M arrest varied among different cell lines, correlating with their sensitivity to the growth inhibitory effects of the compound nih.gov.
L-744832 has also been reported to induce G0/G1 and G2/M accumulation in a dose-dependent manner in the colon cancer cell line DLD-1 when administered alone karger.com. In some contexts, such as in ras/myc tumors, L-744832 treatment resulted in a large reduction in the S-phase fraction aacrjournals.org. The observed cell cycle effects, such as G2/M arrest, are often associated with changes in the activity of key cell cycle regulators like the cyclin B1/Cdc2 kinase complex nih.gov.
Here is a table illustrating cell cycle distribution changes in PANC-1 cells after L-744832 treatment:
| Cell Cycle Phase | Control (%) | L-744832 (10 µM, 72h) (%) | Source |
| G1 | Not specified | Decrease | nih.gov |
| S | Not specified | Decrease | nih.gov |
| G2/M | Not specified | Nearly three-fold increase | nih.gov |
Note: Exact percentage values for control were not consistently available across sources, but the relative changes are reported.
Apoptosis Detection Methods (e.g., Annexin V Staining, Caspase Activity Assays)
Apoptosis, or programmed cell death, is a critical mechanism by which cells are eliminated. Detecting and quantifying apoptosis is important for understanding the cytotoxic effects of L-744832. Common methods include Annexin V staining and assays for caspase activity.
Annexin V staining is based on the principle that during early apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry or fluorescence microscopy nih.govsartorius.comnih.gov. Often, propidium iodide (PI) is used in conjunction with Annexin V staining to differentiate between early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive) uc.ptnih.gov.
Caspases, particularly caspase-3 and caspase-7, are key executioners of apoptosis. Assays that measure caspase activity, often using fluorogenic or luminogenic substrates that are cleaved by activated caspases, are also used to detect apoptosis sartorius.comnih.govbiotium.com.
Studies on L-744832 have utilized these methods to assess its ability to induce apoptosis. In sensitive pancreatic cancer cell lines, L-744832 treatment led to apoptosis, as evidenced by changes in nuclear morphology and internucleosomal DNA fragmentation nih.gov. Annexin V and propidium iodide staining followed by flow cytometry have been used to evaluate cell death induced by L-744832 uc.ptpatsnap.com. Some studies have shown that L-744832 can induce cell death mainly by apoptosis, which may be related to an increase in the BAX/BCL-2 ratio uc.pt. While L-744832 has been shown to induce apoptosis in various cell lines, its effect can vary, and in some cases, such as in the DLD-1 colon cancer cell line, administration of L-744832 alone did not significantly affect apoptosis rates karger.com.
Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blotting)
Analyzing changes in gene and protein expression levels provides insights into the molecular pathways affected by L-744832. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and Western blotting are commonly employed.
RT-PCR is used to quantify mRNA levels of specific genes, providing an indication of transcriptional changes in response to treatment plos.orgmit.edu. Western blotting, as mentioned earlier, is used to detect and quantify specific proteins, reflecting changes in protein abundance plos.org.
Research involving L-744832 has utilized these methods to examine the expression of various genes and proteins. For example, RT-PCR analysis has been used to assess the mRNA levels of the TGF-beta type II receptor (RII) and DNA methyltransferase 1 (DNMT1) in pancreatic cancer cells treated with L-744832 nih.govresearchgate.net. Western blotting has been employed to analyze the protein levels of DNMT1 and activated MAP kinase aacrjournals.orgnih.gov.
Studies have shown that L-744832 treatment can restore the expression of RII at the mRNA level, which was associated with a decrease in DNMT1 levels nih.gov. This suggests a potential mechanism by which L-744832 can influence TGF-beta signaling nih.gov. Western blotting has also confirmed the up-regulation of CD20 protein levels in lymphoma cells treated with L-744832 nih.gov.
Reporter Gene Assays for Pathway Activity Assessment
Reporter gene assays are valuable tools for assessing the activity of specific signaling pathways in response to L-744832. These assays typically involve transfecting cells with a construct containing a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a promoter or response element that is regulated by the pathway of interest google.compromega.jp. Changes in reporter gene expression, measured by detecting the reporter protein or its enzymatic activity, reflect changes in the activity of the targeted pathway.
In the context of L-744832 research, reporter gene assays have been used to assess the activity of pathways such as the TGF-beta signaling pathway and the STAT3 pathway nih.govresearchgate.net. For instance, a 3TP-luciferase reporter construct, which is responsive to TGF-beta signaling, has been used to demonstrate that L-744832 can induce TGF-beta responsive promoter activity in pancreatic cancer cells nih.gov. This induction was further enhanced when combined with radiation nih.gov.
In Vivo Research Methodologies
In vivo studies involving L-744832 aim to assess its effects within a living organism, providing insights that in vitro studies alone cannot capture. These methodologies are crucial for understanding the systemic impact of the compound, its influence on complex biological processes like tumor growth and remission, and its interaction with the tumor microenvironment.
Utilization of Transgenic Mouse Models for Disease Progression Studies
Transgenic mouse models have been extensively utilized to study the effects of L-744832 on disease progression, particularly in cancer research. These models are genetically engineered to express specific oncogenes or lack tumor suppressor genes, mimicking aspects of human cancers. For instance, mouse models based on the overexpression of c-Myc in B cells genetically engineered to be self-reactive have been used to test the efficacy of FTIs like L-744832 in treating mature B cell lymphomas. nih.govnih.gov In syngeneic mice transplanted with transgenic lymphoma cells, L-744832 treatment prevented the growth of tumor cells and the morbidity associated with lymphoma progression. nih.govnih.gov Another model involves MMTV (mouse mammary tumor virus)-v-Ha-ras transgenic mice, where L-744832 treatment caused dramatic regression of mammary and salivary tumors. nih.govresearchgate.net MMTV-Ki-rasB transgenic mice, which develop mammary adenocarcinomas, have also been used, showing inhibition of tumor growth with L-744832 treatment. researchgate.netnih.gov Studies in mice with myeloid leukemia associated with inactivation of the Nf1 tumor suppressor gene, which leads to hyperactive Ras signaling, have also investigated L-744832. nih.govashpublications.org These diverse transgenic models allow researchers to study the effects of L-744832 in the context of different genetic drivers of cancer and observe its impact on disease progression in a complex biological system.
Assessment of Tumor Growth, Regression, and Remission
A primary focus of in vivo research on L-744832 is the detailed assessment of its effects on tumor growth, leading to regression or even remission. Studies have consistently shown that L-744832 can inhibit tumor growth and induce regression in various mouse models. In mice transplanted with mature B cell lymphomas, tumors regressed with as little as three days of treatment with L-744832. nih.govnih.gov Treatment for seven days led to long-term remission in approximately 25% of animals in this model. nih.govnih.gov In MMTV–v-Ha-ras transgenic mice, L-744832 treatment resulted in rapid tumor regression. nih.govresearchgate.netaacrjournals.org The mean growth rates (MGRs) of tumors in L-744832-treated mice with different p53 genotypes showed significant negative values, indicating tumor regression. nih.gov For example, MGRs were -7.7, -9.9, and -12.3 mm³/day for ras/p53+/+, ras/p53+/-, and ras/p53-/- genotypes, respectively, all significantly different from vehicle-treated controls. nih.gov In human tumor xenograft models, L-744832 has also demonstrated the ability to delay tumor growth. allenpress.com Mice treated with L-744832 alone showed a delay in tumor growth, followed by growth at the same rate as controls after treatment cessation. allenpress.com Combined treatment with L-744832 and radiation resulted in a significant delay of tumor regrowth compared to either treatment alone. allenpress.com
Histopathological and Immunohistochemical Analyses of Tissue Samples
Histopathological and immunohistochemical analyses are critical methodologies employed to understand the cellular and molecular changes occurring in tissues following L-744832 treatment in vivo. These techniques provide visual evidence of the compound's effects on tumor morphology, cellular proliferation, apoptosis, and the expression of specific proteins. Histological examination of tumors from L-744832-treated mice has indicated reduced mitogenic activity. aacrjournals.org Analysis of tumor biopsies before and after treatment revealed that tumor regression was paralleled by a decrease in S-phase fractions and induction of apoptosis. aacrjournals.orgascopubs.org Immunohistochemical analysis using markers like Ki-67 for proliferation and TUNEL staining for apoptosis helps quantify these effects. aacrjournals.org Studies have shown that L-744832 can induce apoptosis in astrocytoma cells, associated with increased expression of Bax and Bak. sigmaaldrich.com Histological studies of human tumor xenografts treated with other FTIs, with similar mechanisms to L-744832, have revealed varied responses, including induction of apoptosis in tumor cells and antiangiogenic effects. researchgate.netresearchgate.net
Vi. Future Directions and Unresolved Questions in L 744832 Research
Comprehensive Elucidation of Non-Ras Farnesylated Target Significance
For instance, proteins like CENP-E and CENP-F, crucial for mitotic spindle formation, are farnesylated and can be inhibited by FTIs, suggesting a mechanism for cell cycle arrest independent of Ras. tandfonline.comiiarjournals.orgaacrjournals.org RhoB is another farnesylated protein whose differential prenylation (farnesylation versus geranylgeranylation) may play a role in FTI anti-tumor activity. nih.gov Lamin A and B, components of the nuclear membrane, are also farnesylated, and inhibiting their prenylation with L-744832 has shown effects on nuclear shape in progeria models, although the link to DNA damage response pathways remains complex. aging-us.comaging-us.comnih.gov
Future research needs to comprehensively identify all relevant non-Ras farnesylated targets affected by L-744832 in different cellular contexts and disease models. Furthermore, it is crucial to determine the specific downstream signaling pathways and cellular processes modulated by the altered prenylation of each of these targets. Understanding the relative contribution of inhibiting each non-Ras target, compared to or in concert with Ras inhibition, is essential for fully understanding L-744832's mechanism of action and predicting its efficacy.
Advanced Modeling of L-744832 Interactions with Complex Biological Systems
Modeling complex biological systems is becoming increasingly important for understanding drug action and predicting responses. asu.edupolito.itvt.edumicrosoft.com Given that L-744832 affects multiple farnesylated proteins and influences various signaling pathways, advanced computational modeling approaches are needed to simulate its interactions within intricate cellular networks.
Current understanding highlights the complexity and redundancy within signaling pathways, making it challenging to predict the outcomes of targeting specific nodes. nih.gov Modeling efforts could integrate data on FTase substrate specificity, the dynamics of protein prenylation and localization, and the downstream effects on signaling cascades (such as the Ras/MAPK and PI3K/AKT pathways) ascopubs.orgum.es. This could help in predicting how inhibiting multiple targets simultaneously influences cellular behavior, identifying potential compensatory mechanisms that limit efficacy, and exploring optimal combination strategies. frontiersin.org
Developing sophisticated models that can account for the spatial and temporal dynamics of protein prenylation and signaling events will be crucial. These models should aim to move beyond simplified representations to capture the emergent behavior of complex biological systems in response to L-744832 treatment.
Development of Predictive Biomarkers for Response and Resistance in Preclinical Settings
Identifying biomarkers that can predict response to L-744832 and potential mechanisms of resistance is critical for guiding its potential future therapeutic application. tandfonline.comnih.govmdpi.comtd2inc.com While preclinical studies have shown varying sensitivity to L-744832 across different cell lines and tumor models, reliable predictive markers are still needed. nih.govaacrjournals.orgvulcanchem.com
Initial efforts focused on Ras mutation status, but it became clear that response to FTIs, including L-744832, does not always correlate with the presence of activated Ras mutations. iiarjournals.orgaacrjournals.orgnih.govnih.gov This underscores the importance of non-Ras targets and the complexity of downstream signaling.
Future research should focus on identifying molecular signatures, potentially through approaches like proteomics and metabolomics, that correlate with sensitivity or resistance to L-744832 in preclinical models. tandfonline.comtd2inc.com This could involve analyzing the prenylation status of key non-Ras proteins, the activation state of relevant signaling pathways (e.g., PI3K/AKT, which can influence FTI-induced apoptosis), or changes in protein expression levels (such as p21 or RhoB). nih.govnih.govnih.govbioscientifica.com Understanding the mechanisms of acquired resistance, such as alternative prenylation of K-Ras by GGTase I, is also crucial for developing strategies to overcome it. aacrjournals.orgportlandpress.com
Exploration of L-744832's Efficacy in Novel Preclinical Disease Contexts
While L-744832 has been primarily studied in cancer models, its effects on non-Ras farnesylated proteins suggest potential efficacy in other diseases where these proteins play a significant role. For example, the impact of L-744832 on lamin A prenylation and nuclear morphology in progeria models warrants further investigation into its potential therapeutic role in laminopathies. aging-us.comaging-us.com
Additionally, exploring the effects of L-744832 on other cellular processes regulated by farnesylated proteins could reveal novel disease contexts. For instance, its influence on cell cycle progression, apoptosis, and potentially angiogenesis nih.gov suggests possible applications beyond oncology. Preclinical studies in relevant disease models are needed to explore these possibilities and understand the underlying mechanisms.
The use of well-characterized preclinical animal models, including genetically engineered mouse models that recapitulate specific disease pathologies, will be essential for evaluating the efficacy of L-744832 in these novel contexts. researchgate.netresearchgate.net
Detailed Characterization of Signaling Network Cross-Talk Induced by L-744832
L-744832's inhibition of FTase can have ripple effects throughout complex cellular signaling networks due to the involvement of farnesylated proteins in various pathways and the presence of cross-talk between these pathways. nih.govwindows.net A more detailed characterization of this signaling network cross-talk induced by L-744832 is needed.
For example, studies have shown that L-744832 can influence pathways like NF-κB, which is involved in inflammation and cell survival. um.esoncotarget.com Understanding how FTI treatment modulates the activity of such central signaling hubs and how this impacts downstream cellular outcomes (e.g., proliferation, survival, immune responses) is crucial.
Future research should employ systems biology approaches to map the changes in signaling networks upon L-744832 treatment. This could involve phosphoproteomics and other high-throughput techniques to identify altered phosphorylation events and protein-protein interactions, providing a more complete picture of the signaling landscape.
Comparative Mechanistic Studies with Other Classes of Farnesyltransferase Inhibitors and Isoprenoid Pathway Modulators
L-744832 is one of several FTIs developed, and other strategies targeting the isoprenoid pathway also exist, such as geranylgeranyltransferase inhibitors (GGTIs). tandfonline.comnih.govaacrjournals.orgportlandpress.com Comparative mechanistic studies are needed to understand the similarities and differences in the biological effects of L-744832 compared to other FTIs and GGTIs.
While all FTIs target the same enzyme, variations in their structure can lead to differences in off-target effects or interactions with specific cellular contexts. Similarly, GGTIs target a different prenyltransferase, and understanding the distinct roles of farnesylation and geranylgeranylation in various cellular processes is important. ascopubs.orgnih.gov
Comparing the effects of L-744832, other FTIs (like tipifarnib (B1682913) or lonafarnib), and GGTIs on the prenylation of specific protein targets, their impact on downstream signaling, and their efficacy in different preclinical models will provide valuable insights. nih.govnih.govaacrjournals.orgportlandpress.comresearchgate.net Such studies can help determine whether L-744832 offers unique advantages or has specific applications compared to other isoprenoid pathway modulators.
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for synthesizing and characterizing L 744832?
- Methodological Answer : Synthesis protocols should include step-by-step procedures for chemical reactions, purification methods (e.g., column chromatography, recrystallization), and characterization via NMR, HPLC, and mass spectrometry. Reproducibility requires adherence to documented reaction conditions (e.g., temperature, solvent ratios) and purity thresholds (>95% by HPLC) . For novel derivatives, provide crystallographic data or comparative spectral analysis against known analogs .
Q. How can researchers design experiments to elucidate this compound's mechanism of action in cellular models?
- Methodological Answer : Use dose-response assays (e.g., IC50 determination) and time-course studies to establish potency and kinetics. Pair these with knockdown/overexpression experiments (siRNA or CRISPR) to identify target pathways. Validate findings using orthogonal techniques like Western blotting for protein expression or fluorescent probes for real-time cellular tracking .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Employ nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis during experimental design to ensure sample sizes are sufficient to detect significant effects (α = 0.05, power ≥80%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's efficacy data across different in vivo models?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect magnitude. Cross-validate findings using ex vivo organoid models or humanized mouse systems to bridge translational gaps .
Q. What strategies optimize this compound's selectivity to minimize off-target effects in complex biological systems?
- Methodological Answer : Apply structure-activity relationship (SAR) studies guided by molecular docking simulations to identify critical binding motifs. Test selectivity via high-throughput screening against panels of related enzymes/receptors. Use chemical proteomics (e.g., affinity-based protein profiling) to map off-target interactions .
Q. How can multi-omics data (transcriptomics, proteomics, metabolomics) be integrated to study this compound's systemic effects?
- Methodological Answer : Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to identify consensus pathways. Apply machine learning (e.g., random forests) to prioritize biomarkers linked to phenotypic outcomes. Validate through pathway enrichment analysis (e.g., GO, KEGG) and cross-omics correlation matrices .
Methodological Frameworks for Rigor
Q. What quality control measures ensure reproducibility in this compound studies?
- Methodological Answer :
- Experimental Replicates : Include ≥3 biological replicates with technical duplicates to account for variability.
- Blinding : Use double-blinded protocols for data collection/analysis to reduce bias.
- Reference Standards : Use commercially validated reference compounds for assay calibration .
- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare .
Q. How should researchers address ethical considerations in this compound's animal studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Minimize animal use via power calculations and employ humane endpoints (e.g., tumor volume thresholds). Obtain approval from institutional animal care committees (IACUC) and document compliance in manuscripts .
Tables for Key Data Comparison
| Parameter | In Vitro | In Vivo |
|---|---|---|
| Optimal Dose Range | 10–100 nM | 5–20 mg/kg |
| Half-life (t½) | 4–6 hours | 8–12 hours |
| Key Targets | Kinase X, Receptor Y | Tumor growth, Immune markers |
| Data synthesized from primary literature; validate against specific experimental conditions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
